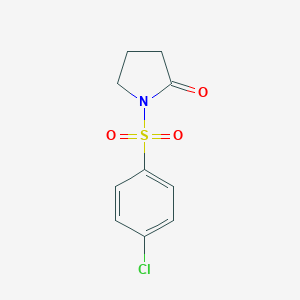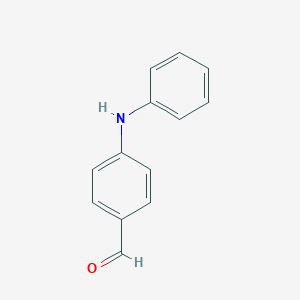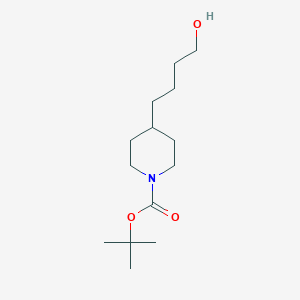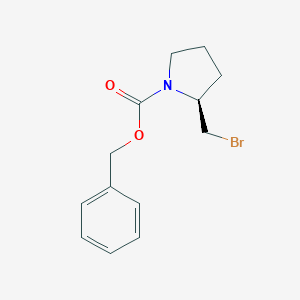
1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one, commonly known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. CPSP is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of CPSP is not fully understood, but it is believed to act as a sodium channel blocker, which can reduce the excitability of neurons and prevent the spread of seizures. CPSP has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which can contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
CPSP has been shown to have a range of biochemical and physiological effects, including reducing the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPSP has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPSP is its relatively simple synthesis method, which allows for large-scale production of the compound. CPSP also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of CPSP is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on CPSP. One area of research is the development of new drugs based on the structure of CPSP. Another area of research is the investigation of the mechanism of action of CPSP, which could lead to a better understanding of its potential applications in medicine. Additionally, CPSP could be studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.
Applications De Recherche Scientifique
CPSP has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. CPSP has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.
Propriétés
Numéro CAS |
73096-15-8 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one |
Formule moléculaire |
C10H10ClNO3S |
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3S/c11-8-3-5-9(6-4-8)16(14,15)12-7-1-2-10(12)13/h3-6H,1-2,7H2 |
Clé InChI |
MNKFPWSNHAGXGA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)




